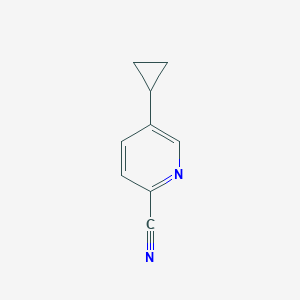

5-Cyclopropylpicolinonitrile

Descripción general

Descripción

5-Cyclopropylpicolinonitrile is a chemical compound that belongs to the class of picolinonitriles. It is a heterocyclic compound that contains a pyridine ring and a cyano group. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Métodos De Preparación

The synthesis of 5-Cyclopropylpicolinonitrile involves several synthetic routes. One common method includes the reaction of cyclopropylamine with picolinic acid, followed by dehydration to form the nitrile group. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.

Análisis De Reacciones Químicas

5-Cyclopropylpicolinonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

5-Cyclopropylpicolinonitrile has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Cyclopropylpicolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

5-Cyclopropylpicolinonitrile can be compared with other picolinonitrile derivatives. Similar compounds include:

- 5-Methylpicolinonitrile

- 5-Ethylpicolinonitrile

- 5-Phenylpicolinonitrile

What sets this compound apart is its unique cyclopropyl group, which can impart different chemical and biological properties compared to its analogs .

Actividad Biológica

5-Cyclopropylpicolinonitrile (CPCN) is a heterocyclic compound belonging to the class of picolinonitriles, characterized by a pyridine ring and a cyano group. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of CPCN, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

CPCN has the following chemical structure:

- Molecular Formula : C_10H_8N_2

- CAS Number : 188918-74-3

The presence of the cyclopropyl group is significant as it can influence the compound's reactivity and interaction with biological targets.

CPCN's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Key Mechanisms:

- Antimicrobial Activity : CPCN has demonstrated potential against various bacterial strains, possibly through inhibition of bacterial enzyme systems.

- Anticancer Properties : Research indicates that CPCN may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.

Antimicrobial Activity

Research has shown that CPCN exhibits antimicrobial properties against several pathogens. A study conducted by BenchChem highlighted its potential effectiveness in inhibiting bacterial growth, although specific strains were not detailed. Further investigations are required to elucidate the exact mechanisms behind this activity.

Anticancer Research

CPCN has been evaluated for its anticancer effects in several studies. A notable case study involved the assessment of its cytotoxicity against various cancer cell lines. The results indicated that CPCN could significantly reduce cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways .

Case Study Overview

A recent case study focused on the synthesis and evaluation of CPCN derivatives for enhanced biological activity. Researchers modified the compound's structure to improve its binding affinity to target receptors associated with cancer cell proliferation. The findings suggested that certain derivatives exhibited improved efficacy compared to CPCN itself, indicating a promising avenue for drug development .

| Compound | Activity Type | Target | Result |

|---|---|---|---|

| CPCN | Antimicrobial | Bacteria | Inhibition observed |

| CPCN | Anticancer | Cancer Cells | Induced apoptosis |

Comparative Analysis with Related Compounds

CPCN can be compared with other picolinonitrile derivatives to assess its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 5-Methylpicolinonitrile | Low | Moderate |

| 5-Phenylpicolinonitrile | Moderate | Low |

The cyclopropyl group in CPCN enhances its biological activities compared to other derivatives, making it a subject of interest for further research.

Propiedades

IUPAC Name |

5-cyclopropylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYPERFVXHAWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647749 | |

| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188918-74-3 | |

| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.